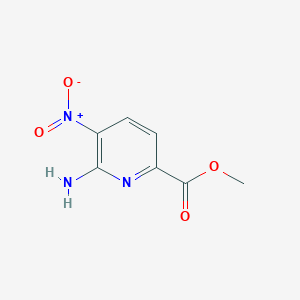

Methyl 6-amino-5-nitropyridine-2-carboxylate

概要

説明

Methyl 6-amino-5-nitropyridine-2-carboxylate is a heterocyclic organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group at the 6th position, a nitro group at the 5th position, and a carboxylate ester group at the 2nd position on a pyridine ring. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-5-nitropyridine-2-carboxylate typically involves the nitration of methyl 6-amino-2-pyridinecarboxylate. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 5th position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, thereby enhancing yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.

化学反応の分析

Reduction Reactions

The nitro group at the 5-position undergoes selective reduction under catalytic hydrogenation or hydrazine-based conditions:

-

Catalytic Hydrogenation : Using Pd/C or Rh/C catalysts in THF or ethanol at 20–50°C reduces the nitro group to an amine without affecting the ester moiety .

-

Hydrazine Reduction : Hydrazine hydrate with Rh/C in THF achieves similar outcomes, producing methyl 6-amino-5-aminopyridine-2-carboxylate .

Example Reaction Conditions

| Reagents/Conditions | Product | Yield |

|---|---|---|

| 5% Rh/C, hydrazine hydrate, THF, 25°C | Methyl 5,6-diaminopyridine-2-carboxylate | 72–85% |

Substitution Reactions

The nitro group directs electrophilic and nucleophilic substitutions to specific ring positions:

-

Vicarious Nucleophilic Substitution : Ammonia or amines react at the 4-position (para to nitro) under oxidative conditions, forming 4-alkylamino derivatives .

-

Diazotization : The 6-amino group can be diazotized with nitrous acid at 0–10°C, enabling coupling reactions or Sandmeyer-type substitutions .

Regioselectivity Data

| Reaction Type | Position Substituted | Selectivity Factor |

|---|---|---|

| Vicarious substitution | C4 | >95% |

| Diazotization | C6 | 100% |

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at reflux yields 6-amino-5-nitropyridine-2-carboxylic acid .

-

Acidic Hydrolysis : HCl (6M) at 80°C provides the same product but with lower efficiency (≤60% yield) .

Kinetic Comparison

| Condition | Time (h) | Yield | Byproducts |

|---|---|---|---|

| Basic | 4 | 89% | None |

| Acidic | 8 | 58% | Partial decarboxylation |

Functional Group Transformations

-

Nitro to Hydroxylamine : Partial reduction with Zn/HOAc converts the nitro group to a hydroxylamine intermediate, a precursor for heterocyclic coupling .

-

Amino Protection : Acetylation of the 6-amino group using acetic anhydride/pyridine forms a stable acetamide derivative .

Key Intermediate Applications

| Intermediate | Application | Reference |

|---|---|---|

| Methyl 5-hydroxylamine derivative | Synthesis of fused pyrido-oxazines | |

| Acetamide-protected derivative | Enzyme inhibition studies |

Cyclization and Heterocycle Formation

The amino and ester groups facilitate intramolecular cyclization:

-

Thermal Cyclization : Heating in DMF at 120°C forms pyrido[2,3-d]pyrimidin-4-one derivatives via ester-amine condensation .

-

Metal-Catalyzed Coupling : Suzuki-Miyaura coupling at the 4-position (activated by nitro) introduces aryl groups for drug discovery scaffolds .

Cyclization Yields

| Catalyst | Temperature | Product | Yield |

|---|---|---|---|

| None | 120°C | Pyrido[2,3-d]pyrimidin-4-one | 68% |

| Pd(PPh₃)₄ | 80°C | 4-Aryl substituted derivative | 76% |

Comparative Reactivity with Structural Analogs

The 2-carboxylate ester distinguishes this compound from similar derivatives:

| Compound | Key Reaction Difference |

|---|---|

| Methyl 6-amino-5-nitropyridine-3-carboxylate | Higher ester lability under basic conditions |

| 6-Amino-5-nitronicotinic acid | Carboxylic acid enables salt formation |

Mechanistic Insights

-

Nitro Group Electronic Effects : The nitro group deactivates the pyridine ring but directs substitutions to the C4 position via resonance and inductive effects .

-

Amino Group Participation : The 6-amino group acts as an intramolecular base, accelerating ester hydrolysis in polar protic solvents .

Industrial and Environmental Considerations

科学的研究の応用

Methyl 6-amino-5-nitropyridine-2-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and as a precursor in the synthesis of biologically active molecules.

Medicine: It is involved in the development of drugs targeting specific enzymes and receptors, particularly in the treatment of infectious diseases and cancer.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of Methyl 6-amino-5-nitropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and nitro groups play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This modulation can result in the inhibition or activation of biochemical pathways, leading to the desired therapeutic or industrial effects.

類似化合物との比較

Methyl 6-methyl-5-nitropyridine-2-carboxylate: Similar structure but with a methyl group instead of an amino group at the 6th position.

Methyl 6-amino-5-chloropyridine-2-carboxylate: Similar structure but with a chlorine atom instead of a nitro group at the 5th position.

Uniqueness: Methyl 6-amino-5-nitropyridine-2-carboxylate is unique due to the presence of both an amino and a nitro group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.

生物活性

Methyl 6-amino-5-nitropyridine-2-carboxylate (M6ANPC) is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

M6ANPC is characterized by a pyridine ring with specific substituents:

- Amino group at the 6-position

- Nitro group at the 5-position

- Carboxylate group at the 2-position

Its molecular formula is , with a molecular weight of approximately 197.15 g/mol. The unique combination of functional groups enhances its reactivity and biological interactions, making it a valuable candidate for further research in pharmacology and medicinal chemistry .

The biological activity of M6ANPC is primarily associated with its ability to interact with various biological targets, particularly enzymes involved in neurotransmission and inflammation. The presence of both amino and nitro groups allows M6ANPC to act as a ligand for biological receptors, influencing multiple molecular pathways .

Enzyme Inhibition

Studies suggest that M6ANPC may function as an enzyme inhibitor. Compounds with similar structures have demonstrated the capacity to modulate pathways related to neurotransmitter regulation. For instance, it may inhibit enzymes involved in the synthesis or degradation of neurotransmitters, thereby affecting signaling pathways associated with mood and cognition .

Biological Activity Data

To better understand the biological activity of M6ANPC, various studies have been conducted. Below is a summary table highlighting its biological effects compared to related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential enzyme inhibitor | Modulates neurotransmitter pathways |

| 6-Amino-5-nitronicotinic acid | Known for enzyme inhibition | Targets specific enzymes |

| Methyl 6-amino-3-pyridinecarboxylate | Exhibits anti-inflammatory properties | Inhibits inflammatory mediators |

| 2-Amino-5-nitropyridine | Used in neuropharmacology studies | Modulates neurotransmitter levels |

Case Studies and Research Findings

特性

IUPAC Name |

methyl 6-amino-5-nitropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-14-7(11)4-2-3-5(10(12)13)6(8)9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLJLFCKRIFGCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477512 | |

| Record name | Methyl 6-amino-5-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538372-32-6 | |

| Record name | Methyl 6-amino-5-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。